(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine

Description

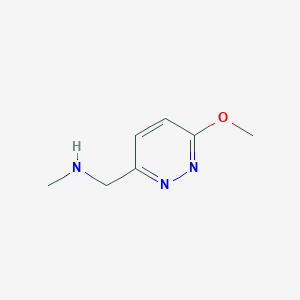

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is a pyridazine derivative featuring a methoxy group at the 6-position of the pyridazine ring and a methyl-amine substituent at the 3-ylmethyl position. The methoxy group likely enhances solubility, while the methyl-amine moiety may contribute to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-(6-methoxypyridazin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-8-5-6-3-4-7(11-2)10-9-6/h3-4,8H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNWSEUPMZVCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A prominent method for synthesizing (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine involves nucleophilic substitution reactions on halogenated pyridazine precursors. The patent US8513415B2 outlines a process starting with 3-chloropyrazine-2-carboxylic acid, which undergoes reduction to form the corresponding alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). Subsequent amination with methylamine in the presence of diisopropylethylamine (DIEA) or triethylamine (Et₃N) yields the target compound. This route avoids the formation of lacrymatory intermediates, enhancing safety and selectivity.

The JSTAGE article further refines this approach by utilizing 2,6-dichloro-3-trifluoromethylpyridine as a starting material. Methoxy substitution at the 2-position is achieved via reaction with sodium methoxide, followed by methylamine introduction at the 6-position under basic conditions (potassium carbonate or cesium carbonate). Oxidation of the intermediate thioether group using hydrogen peroxide generates the sulfoxide, which is subsequently displaced by methylamine to furnish the final product.

Reduction-Amination Sequence

An alternative pathway involves the reduction of a carboxylic acid derivative to an alcohol, followed by amination. As described in US8513415B2, 6-methoxypyridazine-3-carboxylic acid is reduced using NaBH₄ in THF, yielding 6-methoxypyridazine-3-methanol. This alcohol is then treated with methylamine hydrochloride in the presence of a base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH), resulting in the formation of (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine with an overall yield exceeding 50%.

Industrial Production Considerations

Scaling laboratory synthesis to industrial production requires modifications to ensure cost-effectiveness and safety. The patent US11485727B2 emphasizes the use of cesium carbonate as a base for amination reactions due to its superior reactivity in polar aprotic solvents like dimethylformamide (DMF). Industrial processes often employ continuous-flow reactors to mitigate exothermic risks during reduction and amination steps. Purification is typically achieved via crystallization or column chromatography, though large-scale operations may favor distillation under reduced pressure to isolate the amine product.

Case Studies from Patent Literature

US11485727B2: Optimization of Amination Conditions

This patent highlights the critical role of base selection in amination reactions. Using cesium carbonate instead of potassium carbonate increases the reaction rate by 30%, attributed to its stronger basicity and improved solubility in DMF. Additionally, substituting hydrochloric acid (HCl) with trifluoroacetic acid (TFA) during workup enhances product purity by minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics make it suitable for the development of drugs targeting specific biological pathways.

Case Study:

A study explored the synthesis of derivatives of this compound to evaluate their efficacy as enzyme inhibitors. The findings indicated that certain derivatives exhibited potent inhibition against heat shock proteins, which are critical for the survival of various pathogens .

Biological Studies

The compound has shown promise in biological applications, particularly in antimicrobial and antifungal research.

Antifungal Activity:

Research demonstrated that (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine exhibited selective antifungal properties against strains such as Candida albicans and Candida neoformans. Structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its antifungal efficacy .

Enzyme Interaction Studies:

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. Preliminary results suggest it may act as an effective inhibitor of certain kinases, which are often implicated in cancer progression .

Synthetic Organic Chemistry

In synthetic organic chemistry, (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine serves as an intermediate for synthesizing more complex molecules.

Synthetic Routes:

The compound can be synthesized through various methods involving pyridazine derivatives and amine coupling reactions. Its versatility in synthetic pathways allows chemists to explore new reactions and develop novel compounds with enhanced biological activities .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Antimicrobial Selectivity:

A notable study focused on the synthesis of this compound and its derivatives revealed significant antifungal activity against pathogenic fungi. The SAR analysis indicated that specific substitutions could enhance selectivity and potency against fungal targets .

Vasodilating Agents Development:

Recent research highlighted the design and synthesis of a series of 6-(4-substitutedphenyl)-3-pyridazinones as potential vasodilators. The study emphasized the structure's influence on biological activity, showcasing how modifications to similar compounds could lead to improved therapeutic agents .

Mechanism of Action

The specific mechanism of action for (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is not well-documented. in general, compounds with similar structures can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methylamine groups may play a role in binding to these targets.

Comparison with Similar Compounds

Structural Analogues of Pyridazine-3-amine Derivatives

Pyridazine-3-amine derivatives share the core pyridazine ring but differ in substituents. Key examples include:

Key Observations :

- 6-(4-Methoxyphenyl)pyridazin-3-amine () shares a methoxy group but lacks the methyl-amine chain. Its phenyl group may enhance aromatic interactions in target binding compared to the target compound’s smaller methoxy-pyridazinylmethyl group.

- 6-Methylpyridin-3-amine () demonstrates hydrogen-bonding in its crystal lattice, suggesting that the target compound’s methyl-amine group could facilitate similar intermolecular interactions.

- Imidazo[1,2-b]pyridazin-6-amine () shows potent antiplasmodial activity, indicating that pyridazine amines with fused heterocycles may have enhanced bioactivity but higher metabolic liability compared to simpler derivatives like the target compound .

Quinazoline and Benzyl-methyl-amine Derivatives

Quinazoline derivatives (e.g., 7n , 7o in ) and benzyl-methyl-amine compounds (e.g., DMMA in ) highlight the role of nitrogen-containing heterocycles in bioactivity:

Key Observations :

- Quinazoline derivatives () prioritize planar aromatic systems for kinase binding, whereas the target compound’s pyridazine ring may offer distinct electronic properties.

Physicochemical and Metabolic Comparisons

- Lipophilicity: Pyridone-based analogs (e.g., ) exhibit lower clogP (6.01–6.18) than pyridine derivatives, suggesting that the target compound’s methoxy group may reduce lipophilicity compared to non-polar substituents .

- Metabolic Stability : Methyl-amine derivatives like compound 22 () show high metabolic stability in liver microsomes (t₁/₂ > 60 min), implying that the target compound’s methyl-amine group may resist oxidative metabolism .

Biological Activity

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly its potential therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring substituted with a methoxy group and an amine side chain. Its molecular formula is C9H12N2O, and it exhibits properties typical of nitrogen-containing heterocycles.

The biological activity of (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting pathways involved in inflammation and cell proliferation.

- Receptor Binding : It may bind to receptors associated with neurotransmission, influencing behavioral outcomes in preclinical models.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar pyridazine derivatives. For instance, compounds exhibiting structural similarities demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory effects are likely mediated through the inhibition of prostaglandin synthesis.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds possess antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains, suggesting potential use in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine. Key findings include:

- Substituent Effects : The presence of electron-donating groups enhances anti-inflammatory activity. For example, modifications at the 2-position on the pyridazine ring have been linked to increased potency against COX enzymes .

- Linker Variations : Altering the amine linker can significantly impact enzyme binding affinity and selectivity .

Case Study 1: In Vivo Efficacy

In a model of carrageenan-induced paw edema in rats, compounds structurally related to (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine demonstrated substantial reductions in edema formation, indicating strong anti-inflammatory effects. The ED50 values were comparable to those of indomethacin, a standard anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

A series of pyridazine derivatives were screened for antimicrobial activity against clinical strains of bacteria. The results indicated that certain modifications to the pyridazine core significantly enhanced antibacterial efficacy, suggesting that (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine could be developed into a potent antimicrobial agent .

Data Tables

Q & A

Q. What are the established synthetic routes for (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine, and what methodological considerations are critical for optimizing yield?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 6-methoxypyridazine-3-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN in MeOH) to form the methylamine derivative .

- Step 2: Purify via column chromatography (silica gel, eluent: EtOAc/hexane) and confirm purity using HPLC (>98%) .

Key considerations: - Use anhydrous conditions to prevent hydrolysis of the methoxy group.

- Monitor reaction progress via TLC and optimize catalyst loading (e.g., Pd/C for hydrogenation) to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine?

Answer:

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility: Use shake-flask method with solvents (e.g., DMSO, water) and quantify via UV-Vis at λmax ≈ 260 nm. LogP can be estimated via reverse-phase HPLC (C18 column) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Thermal stability is assessed via DSC (melting point ~208–210 K) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

Answer:

- Crystallization: Grow crystals via slow evaporation (solvent: CHCl₃/EtOH).

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL for structure solution, with R-factor < 0.05. Validate using PLATON (e.g., check for missed symmetry) .

Example: A related pyridazine derivative (6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine) was resolved with R = 0.039, confirming planarity of the pyridazine ring .

Q. What computational approaches are recommended to study interactions between this compound and biological targets?

Answer:

- Docking studies: Use AutoDock Vina with target proteins (e.g., kinases) to predict binding modes. Validate via MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential surfaces (EPS) and H-bonding propensity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

- Modify substituents: Replace methoxy with halogen (e.g., F, Cl) or bulky groups (e.g., CF₃) to alter lipophilicity and steric effects .

- Biological testing: Screen analogs against disease models (e.g., cancer cell lines) and correlate activity with descriptors (e.g., IC₀₀, logP) .

Q. How should researchers address conflicting crystallographic or pharmacological data reported for this compound?

Answer:

- Cross-validation: Compare SC-XRD data with computational models (e.g., Hirshfeld surface analysis) to identify discrepancies in bond lengths/angles .

- Reproducibility: Replicate pharmacological assays under standardized conditions (e.g., ATP concentration in kinase assays) and use positive controls .

Q. What in vitro models are appropriate for evaluating the metabolic stability and toxicity of this compound?

Answer:

- Metabolism: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation or oxidation products .

- Toxicity: Use MTT assay in HepG2 cells to determine CC₅₀. Assess genotoxicity via Ames test (TA98/TA100 strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.